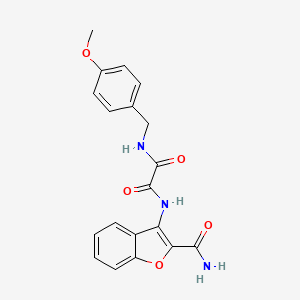

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide

Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran-carbamoyl moiety at the N1 position and a 4-methoxybenzyl group at the N2 position. The 2-carbamoylbenzofuran group may enhance metabolic stability or binding affinity due to aromaticity and hydrogen-bonding capacity, while the 4-methoxybenzyl substituent could influence lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name |

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-26-12-8-6-11(7-9-12)10-21-18(24)19(25)22-15-13-4-2-3-5-14(13)27-16(15)17(20)23/h2-9H,10H2,1H3,(H2,20,23)(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMIETVXWCNKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Its molecular formula is , and it has a molecular weight of approximately 367.4 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive studies are still limited.

Structural Characteristics

The compound features a benzofuran moiety , which is a fused benzene and furan ring, and an oxalamide functional group characterized by two amide linkages. The presence of the methoxy group on the benzyl moiety may influence its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 920359-85-9 |

Antimicrobial Properties

While specific studies on N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide are sparse, compounds with similar structural features have demonstrated significant antimicrobial activity. For example, derivatives of benzofuran have been noted for their efficacy against various bacterial strains, suggesting that this compound may also exhibit similar properties.

- Mechanism of Action : Benzofuran derivatives often act by disrupting bacterial cell membranes or inhibiting critical enzymatic pathways necessary for bacterial survival.

- Case Studies : Research indicates that structurally related compounds have shown minimum inhibitory concentrations (MICs) in the range of 16–64 mg/L against Staphylococcus aureus, highlighting the potential for N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide to possess comparable activity .

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Modulation of signaling pathways involved in cell survival

Synthetic Routes and Characterization

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 2-carbamoylbenzofuran with 4-methoxybenzylamine in the presence of oxalyl chloride under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Future Directions

Given the structural attributes and preliminary insights into biological activity, further research is warranted to explore:

- In vitro and in vivo studies : To assess the pharmacokinetics, toxicity, and therapeutic efficacy.

- Mechanistic studies : To elucidate the specific biological pathways affected by this compound.

- Structure-Activity Relationship (SAR) investigations: To optimize the chemical structure for enhanced biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between the target compound and key analogs:

Key Observations:

- Substituent Impact on Activity: The 2-carbamoylbenzofuran group in the target compound distinguishes it from flavor agents like S336 (2,4-dimethoxybenzyl) and therapeutic candidates like Compound 80 (4-chlorophenyl). Benzofuran derivatives are associated with enhanced metabolic stability due to aromatic rigidity .

- Functional Group Contributions :

- Carbamoyl groups (target compound) vs. pyridyl (S336): Carbamoyl may reduce off-target interactions compared to pyridyl’s metal-binding capacity, which is critical in flavor chemistry .

- Methoxy groups: Common in flavor compounds (e.g., S336) for solubility and volatility but may reduce metabolic clearance in therapeutic agents .

Metabolic and Toxicological Profiles

Regulatory and Application Context

- Flavor Agents : S336 has global regulatory approval for savory applications, highlighting oxalamides’ safety in food. The target compound’s benzofuran group may limit food use due to regulatory caution around fused-ring systems .

- Therapeutic Candidates : Compound 1c (Regorafenib analog) demonstrates oxalamides’ versatility in drug discovery, though the target compound’s carbamoyl group may favor kinase inhibition or protease targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.